

# 3,5-Dichloro-2-hydroxybenzylamine chemical structure and properties

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## Compound of Interest

Compound Name: 3,5-Dichloro-2-hydroxybenzylamine

Cat. No.: B3052040

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## An In-depth Technical Guide on 3,5-Dichloro-2-hydroxybenzylamine

Disclaimer: Direct experimental data for **3,5-Dichloro-2-hydroxybenzylamine** is not readily available in the public domain. This guide synthesizes information from closely related analogs to predict its chemical structure, properties, and potential synthesis. All presented data should be considered theoretical and requires experimental validation.

## Introduction

**3,5-Dichloro-2-hydroxybenzylamine** is a halogenated derivative of 2-hydroxybenzylamine (2-HOBA). While 2-HOBA, a natural product found in buckwheat, is under investigation as a scavenger of reactive dicarbonyl species with potential therapeutic applications in conditions like Metabolic-Associated Steatohepatitis (MASH) and Alzheimer's disease, the specific properties and biological activity of its dichlorinated analog remain largely unexplored.[1][2][3][4] The introduction of chlorine atoms onto the benzene ring is expected to significantly modify the molecule's physicochemical properties, such as its acidity, lipophilicity, and metabolic stability, which in turn could influence its biological activity.

This technical guide provides a theoretical overview of the chemical structure and extrapolated properties of **3,5-Dichloro-2-hydroxybenzylamine**, based on data from structurally similar compounds.

## Chemical Structure and Identification

The chemical structure of **3,5-Dichloro-2-hydroxybenzylamine** can be deduced from its IUPAC name. It consists of a benzylamine core with two chlorine atoms substituted at the 3 and 5 positions of the benzene ring, and a hydroxyl group at the 2 position.

Hypothesized Chemical Structure:

Table 1: Predicted Chemical Identifiers

Identifier	Predicted Value	Basis of Prediction
IUPAC Name	3,5-dichloro-2-hydroxybenzylamine	Standard chemical nomenclature
Molecular Formula	C <sub>7</sub> H <sub>7</sub> Cl <sub>2</sub> NO	Based on the hypothesized structure
Molecular Weight	192.05 g/mol	Calculated from the molecular formula
Canonical SMILES	<chem>C1=C(C=C(C(=C1C(=O)N)O)C)Cl</chem>	Inferred from similar structures like 3,5-Dichloro-2-hydroxybenzamide[5]
CAS Number	Not available	Compound not found in major chemical databases

## Physicochemical Properties (Predicted)

The physicochemical properties of **3,5-Dichloro-2-hydroxybenzylamine** are predicted based on the known properties of related compounds such as 3,5-dichloro-2-hydroxybenzaldehyde and 3,5-dichloro-2-hydroxybenzenesulfonic acid. The presence of two electron-withdrawing chlorine atoms is expected to increase the acidity of the phenolic hydroxyl group and influence the overall lipophilicity.

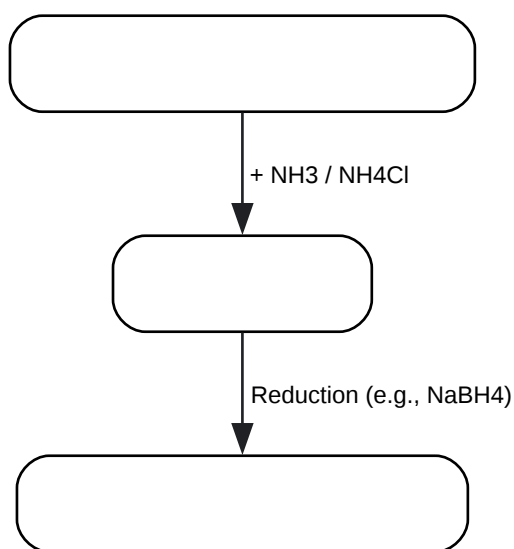
Table 2: Predicted Physicochemical Properties

Property	Predicted Value	Source/Basis
Boiling Point	> 200 °C at 760 mmHg	Extrapolated from 3,5-Dichloro-2-hydroxybenzamide (267.3 °C)[5]
Melting Point	Likely a solid at room temperature	Based on related solid compounds like 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride (m.p. 81-83 °C)[6]
Density	~1.5 g/cm <sup>3</sup>	Inferred from 3,5-Dichloro-2-hydroxybenzamide (1.579 g/cm <sup>3</sup> )[5]
LogP (Octanol/Water Partition Coefficient)	~2.5 - 3.0	Increased lipophilicity due to two chlorine atoms, extrapolated from 3,5-Dichloro-2-hydroxybenzamide (LogP: 2.49820)[5]
pKa (Phenolic Hydroxyl)	< 8	The two chlorine atoms are expected to lower the pKa compared to phenol (pKa ~10)
Solubility	Sparingly soluble in water; soluble in organic solvents like DMSO, methanol, ethanol	General property of similar small organic molecules[3]

## Proposed Synthesis Pathway

A potential synthetic route to **3,5-Dichloro-2-hydroxybenzylamine** can be proposed starting from the commercially available 3,5-Dichloro-2-hydroxybenzaldehyde. This pathway involves a reductive amination reaction.

Diagram 1: Proposed Synthesis of **3,5-Dichloro-2-hydroxybenzylamine**



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Caption: Proposed two-step synthesis of **3,5-Dichloro-2-hydroxybenzylamine**.

## Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols for the synthesis and characterization of **3,5-Dichloro-2-hydroxybenzylamine** based on standard organic chemistry techniques and information from related compounds.

### Synthesis via Reductive Amination

Objective: To synthesize **3,5-Dichloro-2-hydroxybenzylamine** from 3,5-Dichloro-2-hydroxybenzaldehyde.

Materials:

- 3,5-Dichloro-2-hydroxybenzaldehyde[7]
- Ammonium chloride ( $\text{NH}_4\text{Cl}$ )
- Ammonia solution ( $\text{NH}_3$  in  $\text{H}_2\text{O}$ )
- Sodium borohydride ( $\text{NaBH}_4$ )
- Methanol

- Dichloromethane
- Anhydrous magnesium sulfate
- Hydrochloric acid (HCl)
- Sodium bicarbonate ( $\text{NaHCO}_3$ )

Procedure:

- Imine Formation:
  - Dissolve 3,5-Dichloro-2-hydroxybenzaldehyde (1 equivalent) in methanol.
  - Add a solution of ammonium chloride (1.5 equivalents) in aqueous ammonia and stir at room temperature.
  - Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Reduction:
  - Cool the reaction mixture to 0 °C in an ice bath.
  - Slowly add sodium borohydride (2 equivalents) portion-wise, maintaining the temperature below 10 °C.
  - Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
- Work-up and Purification:
  - Quench the reaction by the slow addition of water.
  - Acidify the mixture with 1M HCl.
  - Wash with dichloromethane to remove any unreacted aldehyde.
  - Basify the aqueous layer with saturated sodium bicarbonate solution until pH > 8.

- Extract the product with dichloromethane (3x).
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel.

## Characterization

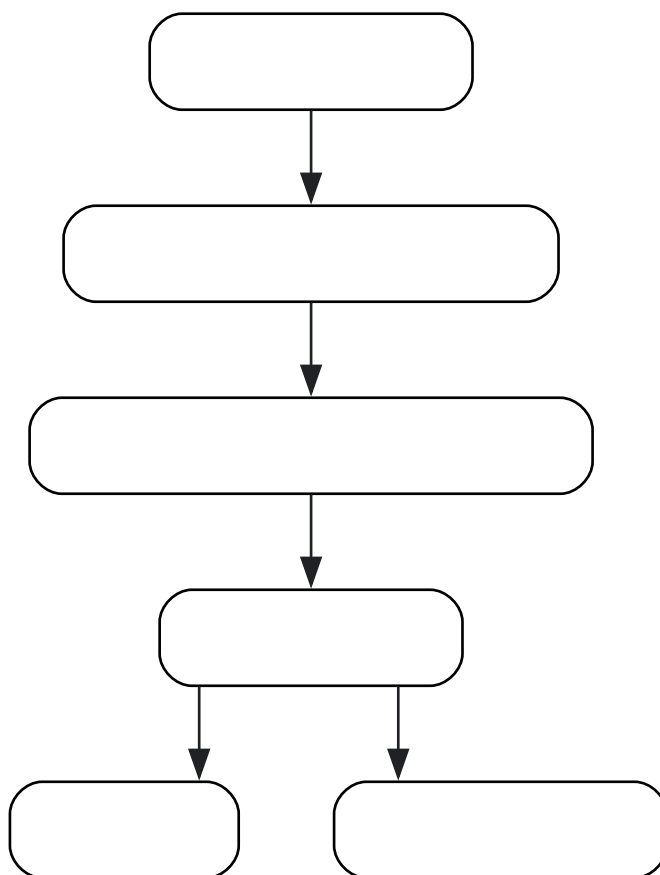
Objective: To confirm the structure and purity of the synthesized **3,5-Dichloro-2-hydroxybenzylamine**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra should be acquired to confirm the chemical structure. The proton NMR is expected to show characteristic peaks for the aromatic protons, the benzylic  $\text{CH}_2$  protons, and the amine  $\text{NH}_2$  protons.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule and confirm the molecular formula. The isotopic pattern characteristic of two chlorine atoms should be observable.
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present, such as the O-H stretch of the hydroxyl group, the N-H stretch of the amine, and C-Cl stretches.
- Melting Point Analysis: The melting point of the purified solid should be determined to assess its purity.

## Potential Biological Activity and Research Directions

Given the known activity of 2-hydroxybenzylamine as a scavenger of dicarbonyl electrophiles, it is plausible that **3,5-Dichloro-2-hydroxybenzylamine** could exhibit similar or enhanced properties. The chlorine substituents may increase the compound's metabolic stability and ability to penetrate biological membranes.

Diagram 2: Potential Research Workflow



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Caption: A logical workflow for the investigation of **3,5-Dichloro-2-hydroxybenzylamine**.

Future research should focus on the synthesis and in vitro evaluation of **3,5-Dichloro-2-hydroxybenzylamine** to determine its efficacy as a dicarbonyl scavenger. If promising, further studies in cell-based assays and animal models of diseases associated with carbonyl stress would be warranted.

## Conclusion

While **3,5-Dichloro-2-hydroxybenzylamine** is not a well-characterized compound, this guide provides a comprehensive theoretical framework for its structure, properties, and potential synthesis based on the available data for closely related molecules. The information presented herein serves as a foundation for researchers and drug development professionals interested in exploring the potential of this and other halogenated 2-hydroxybenzylamine derivatives. All hypotheses and proposed methodologies require rigorous experimental validation.

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